Bienvenue dans la boutique en ligne BenchChem!

2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid

Melanin-concentrating hormone receptor 1 MCH-R1 antagonist scaffold rigidification

2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid (CAS 1018299-34-7) is a synthetic small-molecule conjugate that fuses a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold to a glycine moiety via a urea-type carbonyl linkage. With a molecular formula of C12H14N2O3 and a molecular weight of 234.25 g/mol, this compound belongs to the broader class of tetrahydroisoquinoline-amino acid conjugates, a privileged scaffold family extensively explored in medicinal chemistry for diverse therapeutic targets.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 1018299-34-7
Cat. No. B1437620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid
CAS1018299-34-7
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C(=O)NCC(=O)O
InChIInChI=1S/C12H14N2O3/c15-11(16)7-13-12(17)14-6-5-9-3-1-2-4-10(9)8-14/h1-4H,5-8H2,(H,13,17)(H,15,16)
InChIKeySDKBFRSMGTTWTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid (CAS 1018299-34-7): Chemical Identity and Procurement Context


2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid (CAS 1018299-34-7) is a synthetic small-molecule conjugate that fuses a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold to a glycine moiety via a urea-type carbonyl linkage . With a molecular formula of C12H14N2O3 and a molecular weight of 234.25 g/mol, this compound belongs to the broader class of tetrahydroisoquinoline-amino acid conjugates, a privileged scaffold family extensively explored in medicinal chemistry for diverse therapeutic targets [1]. The compound is typically supplied as a research chemical with a purity of ≥95% and is catalogued by multiple vendors (e.g., Leyan Product No. 1330574; Enamine EN300-74335), indicating established synthetic accessibility . However, as of mid-2026, no primary research papers or patents specifically disclose quantitative biological activity data for this exact compound, limiting differentiation evidence to class-level structural inferences and comparisons with closely related analogs.

Why 2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid Cannot Be Replaced by Generic THIQ-Amino Acid Conjugates


Tetrahydroisoquinoline-amino acid conjugates are not interchangeable because the position of the carbonyl linkage on the THIQ ring, the identity of the amino acid side chain (glycine vs. β-alanine vs. bulkier residues), and the resulting conformational flexibility collectively determine target binding, selectivity, and pharmacokinetic profile. In the Factor Xa inhibitor series, replacing the glycine-based linker with a β-aminopropionate chain or a rigid aromatic scaffold altered inhibitory potency by orders of magnitude, demonstrating that even single-carbon linker variations produce non-linear changes in activity [1]. Similarly, in MCH-R1 antagonist programs, rigidifying a piperidine glycineamide into a tetrahydroisoquinoline glycineamide scaffold improved pharmacokinetic properties beyond what would be predicted from the individual fragments alone [2]. The target compound's unique 2-carbonyl placement on the THIQ ring combined with the minimal glycine side chain creates a distinct hydrogen-bonding surface and conformational ensemble that no generic THIQ-amino acid analog can replicate without explicit experimental validation.

Quantitative Differentiation Evidence for 2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid (CAS 1018299-34-7)


Scaffold Rigidity Differentiates THIQ-Glycine Conjugates from Piperidine-Glycineamide Analogs: Pharmacokinetic Advantage Inferred from MCH-R1 Antagonist Series

In a series of MCH-R1 antagonists, converting a flexible piperidine glycineamide scaffold (compounds I and II) into the conformationally constrained tetrahydroisoquinoline glycineamide scaffold (compounds III and IV) resulted in markedly improved pharmacokinetic profiles, with compounds 12d and 12g displaying excellent rat PK [1]. While the absolute PK parameters (e.g., clearance, bioavailability) for these specific THIQ-glycineamides are not publicly disclosed in the abstract, the structural transition from piperidine to THIQ is directly analogous to the scaffold architecture of 2-[(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]acetic acid. This class-level inference suggests that the target compound, by virtue of its rigidified THIQ core coupled with a glycine linker, is expected to exhibit superior metabolic stability and more predictable pharmacokinetics compared to piperidine-glycineamide alternatives. Users seeking compounds with drug-like PK properties for in vivo pharmacological studies should prioritize the THIQ-glycine scaffold over the more flexible piperidine counterparts.

Melanin-concentrating hormone receptor 1 MCH-R1 antagonist scaffold rigidification pharmacokinetics

Glycine Linker Provides Intermediate Conformational Flexibility Distinct from β-Aminopropionate and Rigid Aromatic Scaffolds in Factor Xa Inhibitor Series

The Factor Xa inhibitor program explicitly classified core scaffolds as either highly flexible (glycine and β-aminopropionate-based inhibitors) or rigid (aminobenzoic acids, pyrazoles, indazoles), and demonstrated that an intermediate level of flexibility is critical for achieving high selectivity for FXa over thrombin and trypsin [1]. Within the THIQ-3-carboxylic acid (THIQ3CA) series, inhibitors with optimized linkers achieved a Ki of 135 nM and over 1,852-fold selectivity for FXa [1]. The target compound's glycine linker, attached at the THIQ 2-carbonyl position, occupies a distinct flexibility regime: it is more rigid than the β-aminopropionate chain (which adds one additional rotatable bond and increased entropic penalty upon binding) but more flexible than directly coupled aromatic rings (which lock the carboxylate into a fixed orientation). This intermediate flexibility regime is precisely the design principle that the FXa program identified as essential for balancing affinity and selectivity [1]. Analogs such as 3-[(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid (CAS 1017667-47-8) with the extended β-aminopropionate chain are predicted to exhibit different target selectivity profiles and binding kinetics solely due to this one-carbon linker difference.

Factor Xa inhibitor coagulation scaffold flexibility glycine linker

THIQ Scaffold Demonstrates Subtype-Selective Receptor Modulation: MC4R Selectivity Over MC3R Exceeds 600-Fold, Establishing Scaffold Intrinsic Selectivity Potential

The tetrahydroisoquinoline scaffold, when appropriately substituted, can achieve exceptional receptor subtype selectivity. The benchmark MC4R agonist THIQ (a structurally distinct THIQ derivative) exhibits an IC50 of 1.2 nM at human MC4R, with 634-fold selectivity over human MC3R (IC50 = 761 nM) and 1,723-fold selectivity over human MC1R (IC50 = 2,067 nM) [1]. While this specific substitution pattern differs from 2-[(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]acetic acid, the data establish that the THIQ core possesses intrinsic geometric and electronic features capable of discriminating between closely related GPCR subtypes. The target compound's distinct 2-carbonyl-glycine substitution creates a different hydrogen-bonding pharmacophore that may engage alternative receptor subtypes or enzyme active sites with selectivity patterns that simpler THIQ derivatives cannot achieve. Researchers investigating receptor subtype selectivity or seeking to exploit the THIQ scaffold's demonstrated ability to achieve >100-fold selectivity windows should consider the target compound as a structurally distinct entry point for selective probe development.

Melanocortin-4 receptor MC4R agonist subtype selectivity THIQ scaffold

Evidence Gap Declaration: No Published Head-to-Head Comparative Data Exist for 2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid

A systematic search of PubMed, Google Scholar, BindingDB, ChEMBL, and patent databases (search completed May 2026) identified zero primary research publications, zero patents, and zero public bioactivity database entries containing quantitative assay data (IC50, Ki, EC50, Kd, etc.) for the exact compound 2-[(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]acetic acid (CAS 1018299-34-7) [1]. The compound appears in multiple vendor catalogues (Leyan, Enamine, BIOFOUNT, Chemenu, MolDB) as a research chemical with ≥95% purity, but none of these listings include experimentally determined biological activity data [1]. All differentiation claims in this Evidence Guide therefore derive from class-level structural inferences based on closely related THIQ-amino acid conjugates with demonstrated activity in peer-reviewed studies. These inferences carry inherent uncertainty; the actual biological profile, selectivity, and potency of the target compound remain uncharacterized in the public domain. Users are strongly advised to (a) conduct their own biochemical profiling before making procurement decisions based on predicted properties, and (b) request any unpublished vendor-held screening data that may exist.

Data gap literature assessment evidence quality

Recommended Procurement and Application Scenarios for 2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid (CAS 1018299-34-7)


Serine Protease Inhibitor Lead Generation Exploiting Intermediate Scaffold Flexibility

Based on the Factor Xa inhibitor program's finding that intermediate scaffold flexibility is critical for achieving target selectivity [1], 2-[(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]acetic acid can serve as a core scaffold for developing novel serine protease inhibitors. The glycine linker at the 2-carbonyl position provides the intermediate flexibility regime (between highly flexible β-aminopropionate chains and rigid aromatic scaffolds) that the FXa program identified as optimal for discriminating between FXa, thrombin, and trypsin active sites. Researchers should use this compound as a starting point for parallel library synthesis, varying the N-terminal capping group and C-terminal amidation to explore S1 and S4 subsite interactions, analogous to the strategy that yielded THIQ3CA dicarboxamide 47 (Ki = 135 nM, 1,852-fold selectivity) [1]. The target compound's distinct 2-carbonyl substitution (vs. 3-carboxylic acid in the published series) may access different subsite geometries within the serine protease family, potentially yielding novel selectivity profiles.

GPCR Subtype-Selective Probe Development Leveraging THIQ Scaffold Intrinsic Selectivity

The tetrahydroisoquinoline scaffold has demonstrated capacity for >600-fold receptor subtype selectivity in the melanocortin receptor family (MC4R vs. MC3R: 634-fold; MC4R vs. MC1R: 1,723-fold) [2]. 2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid, with its unique 2-carbonyl-glycine pharmacophore, presents a structurally distinct THIQ variant that may engage alternative GPCR subtypes or allosteric sites not accessed by existing THIQ-based ligands. Procurement is recommended for laboratories conducting diversity-oriented GPCR screening campaigns, where the compound's distinct hydrogen-bonding surface (urea carbonyl + glycine carboxylate) offers complementary pharmacophore features to the amide-centric THIQ agonists. The compound can be incorporated into focused screening libraries targeting orphan GPCRs or under-studied aminergic receptors where THIQ scaffolds have demonstrated privileged binding properties.

Structure-Activity Relationship (SAR) Studies Comparing Glycine vs. β-Alanine Linker Length in THIQ Conjugates

A direct structural comparator exists: 3-[(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid (CAS 1017667-47-8), which differs solely by one additional methylene unit in the amino acid linker. The Factor Xa inhibitor program demonstrated that linker length modifications (glycine vs. extended chains) produce non-linear changes in inhibitory potency, with single-carbon extensions altering IC50 values by up to 262-fold depending on the substitution context [1]. Procurement of both 2-[(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]acetic acid and its β-alanine homolog (CAS 1017667-47-8) enables systematic SAR exploration of linker flexibility effects on target binding, selectivity, and physicochemical properties (logP, solubility, permeability). This paired procurement strategy is specifically recommended for medicinal chemistry programs where linker optimization is a key design parameter, as the minimal structural difference between the two compounds isolates the contribution of linker length to biological activity.

In Vivo Pharmacokinetic Optimization Using the Rigidified THIQ-Glycine Scaffold

The MCH-R1 antagonist series demonstrated that constraining the piperidine glycineamide scaffold into a tetrahydroisoquinoline glycineamide scaffold leads to markedly improved rat pharmacokinetics [3]. 2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid embodies this rigidified scaffold architecture and is therefore a rational starting point for medicinal chemistry programs requiring compounds with favorable in vivo exposure. The compound's modest molecular weight (234.25 g/mol) and balanced hydrogen-bonding functionality (2 H-bond donors, 3 H-bond acceptors) place it within favorable drug-like chemical space (compliance with Lipinski's Rule of Five predicted). Researchers conducting in vivo efficacy studies should prioritize this scaffold over more flexible piperidine-glycineamide alternatives to reduce the risk of pharmacokinetic failure, while noting that scaffold-specific PK parameters for the exact target compound have not been published and require experimental determination [4].

Quote Request

Request a Quote for 2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.